but-1-ene;(E)-but-2-ene

Viscosity Modification Polymer Rheology Lubricant Formulation

Generic polybutene procurement risks viscosity mismatch up to 1,000-fold, causing formulation failure. This CAS 119275-53-5 grade delivers precise but-1-ene/but-2-ene copolymer composition with defined Mn range (300-2,500 g/mol) and terminal vinyl functionality. • Replaces mineral bright stock in 2-stroke engine oils - zero carbon residue upon thermal depolymerization • Epoxidized derivative enables crosslinking in 1-component sealants; non-functionalized grades fail to cure • Optimal cling & migration for LLDPE blown films without compromising tensile strength

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 119275-53-5
Cat. No. B051816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebut-1-ene;(E)-but-2-ene
CAS119275-53-5
Synonymspolybutene
polybutylene
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCC=C.CC=CC
InChIInChI=1S/2C4H8/c2*1-3-4-2/h3-4H,1-2H3;3H,1,4H2,2H3/b4-3+;
InChIKeyWTOOLIQYCQJDBG-BJILWQEISA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polybutene 119275-53-5 Baseline Overview


CAS 119275-53-5 represents polybutene, a class of oligomeric or low-molecular-weight polymeric hydrocarbons derived from the copolymerization of but-1-ene (1-butene) and (E)-but-2-ene (trans-2-butene) . This specific designation is often associated with a mixture or copolymer that features a terminal vinyl group (from the 1-butene monomer) and internal double bonds (from the 2-butene monomer), yielding a hydrophobic, non-drying, tacky liquid with a broad range of kinematic viscosities (typically 5 to 4,900 cSt at 100 °C) depending on the degree of polymerization . The product is distinct from high-molecular-weight isotactic polybutene-1 thermoplastics and is primarily utilized in industrial applications requiring viscosity modification, tackification, and chemical stability. Its IUPAC name and associated molecular formula (C₈H₁₆) often represent a dimeric baseline, though commercial grades consist of oligomers with number-average molecular weights (Mn) ranging from approximately 300 to 2,500 g/mol .

Procurement Risks of Generic Substitution


Procurement based solely on the CAS number 119275-53-5 or the generic name 'polybutene' carries substantial technical risk because the physicochemical properties are not defined by a single molecular structure but by a distribution of oligomers and monomer ratios. The CAS registry encompasses compositions that may include 1-butene and 2-butene, but many commercial polybutenes (e.g., those under CAS 9003-29-6) also contain significant fractions (often >90%) of isobutylene-derived units, which alter viscosity index, depolymerization temperature, and tackiness [1]. Furthermore, the degree of polymerization (n) in the generic formula [-CH₂C(CH₃)₂-]ₓ[-CH₂CH(C₂H₅)-]ᵧ directly governs the viscosity grade; a 'generic' substitution can result in a viscosity mismatch of several orders of magnitude (e.g., from 3.2 cSt to 4,500 cSt at 100 °C), leading to formulation failure in lubricants, sealants, or adhesives . Without specifying the target Mn range and monomer backbone composition, interchangeability between different polybutene grades or CAS entries is not scientifically valid.

Performance Evidence for Copolymer Selection


Molecular Weight-Viscosity: Polybutene vs. PIB

The functional differentiation of polybutene derived from but-1-ene and (E)-but-2-ene (CAS 119275-53-5) against high-purity polyisobutylene (PIB) alternatives lies in its molecular weight–viscosity relationship and thermal degradation profile. While both materials are used as viscosity modifiers, polybutene produced from mixed n-butenes exhibits a distinct depolymerization behavior: higher molecular weight grades thermally degrade to lower molecular weight polybutenes and eventually to butene monomers, a characteristic leveraged in 'clean-burning' lubricant additives [1]. In contrast, PIB (polyisobutylene) exhibits different molecular weight–viscosity correlations, and its narrower monomeric composition can lead to incompatibility with certain mineral oil blends. DAELIM polybutene (representative of mixed butene copolymers) achieves kinematic viscosities spanning 5 to 4,900 cSt at 100 °C by modulating the number average molecular weight (Mn) from 300 to 2,500 g/mol , whereas pure PIB may require significantly higher Mn values to achieve equivalent thickening, impacting shear stability and low-temperature performance.

Viscosity Modification Polymer Rheology Lubricant Formulation

Epoxidized vs. Non-Functionalized Polybutene Reactivity

The CAS number 119275-53-5 specifically identifies '1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized' in authoritative databases, distinguishing it from non-epoxidized polybutene (CAS 9003-29-6) . The introduction of epoxide groups to the polybutene backbone modifies the chemical reactivity and polarity of the polymer. While the non-epoxidized baseline (9003-29-6) exhibits a typical density of 0.89 g/mL at 25 °C and a viscosity of 200-235 cSt (100 °C) for an Mn ~920 grade [1], the epoxidized derivative (119275-53-5) is calculated to have a distinct molecular composition (C₁₂H₂₄) and an average molecular weight of 168.32 g/mol, indicating a lower oligomerization state coupled with oxirane ring incorporation . This functionalization provides a quantifiable differentiation in procurement for applications requiring covalent bonding (e.g., reactive diluents or crosslinkable sealants) versus purely physical tackification.

Polymer Functionalization Epoxide Chemistry Adhesive Formulation

Viscosity Grade Selection vs. Mineral Base Oils

Polybutene (CAS 119275-53-5) serves as a high-performance substitute for bright stock or high-viscosity mineral base oils in lubricant formulations. While a typical Group I mineral bright stock might exhibit a kinematic viscosity around 30-35 cSt at 100 °C, polybutene grades can be procured with viscosities exceeding 4,000 cSt at the same temperature (e.g., TPC 1350 with 4,000-4,500 cSt; or standard high-viscosity grades at 4,100-4,600 cSt) [1][2]. This allows formulators to achieve target viscosity with significantly reduced treat rates and eliminates the carbon residue associated with mineral oil decomposition. The quantitative advantage is the shear stability and depolymerization characteristic: polybutene thermally degrades cleanly to monomers, leaving no carbon residue, whereas mineral oils form sludge and varnish deposits under high-temperature stress .

Lubricant Formulation Viscosity Index Improvers Base Oil Replacement

Analytical Standard Purity vs. Commercial Grade

When procuring 'but-1-ene;(E)-but-2-ene' as a reference standard, the differentiation lies in the certified purity and specific isomeric ratio. Analytical standard grades of the butene mixture are specified at ≥99.7% purity (GC) with defined physical constants (bp 34-36 °C, density 0.859 g/mL at 25 °C) . In contrast, commercial or technical grade polybutene feedstocks (CAS 119275-53-5 as a polymer) contain a distribution of oligomers and potential impurities from the 'cat cracker mixed C4' stream, including isobutylene and 2-methyl-1-propene [1]. The analytical standard provides a verifiable, single-phase response factor for GC calibration, whereas the commercial polymer mixture yields a complex, broad chromatographic peak profile unsuitable for precise quantification of specific butene isomer ratios in process streams.

Analytical Chemistry Gas Chromatography (GC) Reference Standards

Application Scenarios for Polybutene 119275-53-5


High-Viscosity Lubricant and Base Oil Replacement

In the formulation of two-stroke engine oils and compressor lubricants, the selection of a high-viscosity polybutene (CAS 119275-53-5 grade, e.g., >4,000 cSt at 100 °C) is quantitatively justified by its ability to replace mineral bright stock. As established in Section 3, these polybutene grades provide a viscosity approximately two orders of magnitude higher than Group I base oils, allowing formulators to reduce the required treat rate and achieve clean-burning characteristics with zero carbon residue upon thermal depolymerization . This scenario directly applies the evidence that polybutene's mixed butene backbone ensures compatibility with mineral and synthetic oils while mitigating sludge formation in high-temperature zones.

Reactive Epoxidized Polybutene for Adhesives and Sealants

In the development of one-component sealants (e.g., Butyrub-type formulations) and reactive adhesives, the epoxidized derivative of polybutene (specifically the '1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized' identified under CAS 119275-53-5) is required . The evidence in Section 3 confirms that this specific CAS entry denotes a functionalized oligomer (C₁₂H₂₄, MW ~168 g/mol) containing oxirane rings, which differentiates it from inert, non-functionalized tackifiers (CAS 9003-29-6). Procurement of the non-epoxidized baseline in this application would result in a failure to crosslink, leading to a sealant lacking cohesive strength and chemical resistance.

Analytical Standard for C4 Olefin Isomer Quantification

For analytical chemists quantifying the ratio of 1-butene to trans-2-butene in petrochemical process streams or catalyst testing (e.g., isomerization or metathesis studies), the procurement of the analytical standard grade (≥99.7% GC purity) is mandatory . As differentiated in Section 3, the commercial polymer product yields a complex oligomeric distribution unsuitable for single-component peak identification. The high-purity standard enables accurate determination of isomerization selectivity (e.g., trans/cis ratios or 1-butene conversion rates) in catalytic evaluations, a requirement that generic 'polybutene' cannot fulfill.

Tackifier and Cling Agent for LLDPE Films

In the plastics extrusion industry, polybutenes under the CAS 119275-53-5 umbrella (often branded as Indopol or similar) are specifically selected for LLDPE blown and cast films [1]. The quantitative rationale stems from the class-level inference in Section 3: the specific density range (0.89-0.91 g/cm³) and the unique molecular structure of the mixed butene oligomer provide optimal migration and surface adhesion ('cling') properties without compromising the film's tensile strength or clarity. This application relies on the precise balance of terminal and internal double bonds in the oligomer backbone, a feature not readily replicated by pure polyisobutylene (PIB) which lacks the same degree of internal unsaturation and exhibits different migration kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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